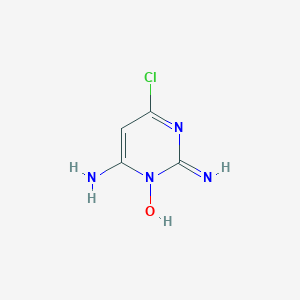

2,6-Diamino-4-chloropyrimidine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYINGSIUJRVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N)N=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204863 | |

| Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34960-71-9, 35139-67-4 | |

| Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34960-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 35139-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-chloropyrimidine-3-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloropyrimidine-2,4-diamine 3-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Z5QM433 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Pyrimidine N Oxides in Medicinal Chemistry and Biological Sciences

Pyrimidine (B1678525) N-oxides represent an important class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and biological sciences. nih.govsmolecule.com The introduction of an N-oxide functionality to the pyrimidine ring significantly alters the molecule's electronic properties, polarity, and steric profile. vulcanchem.comacs.org This modification can lead to enhanced water solubility, altered membrane permeability, and unique biological activities not observed in the parent pyrimidine. acs.orgnih.gov

The N-oxide group can act as a strong hydrogen bond acceptor, enabling favorable interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, pyrimidine N-oxides can serve as prodrugs; under specific physiological conditions, such as the hypoxic environment of tumors, the N-oxide can be reduced to release the active parent compound. acs.orgnih.gov This targeted activation is a highly sought-after feature in drug design.

The therapeutic potential of pyrimidine N-oxides is diverse, with derivatives exhibiting antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties. nih.govsmolecule.comignited.in A prominent example is Minoxidil (B1677147), a well-known pyrimidine N-oxide used for the treatment of alopecia. nih.gov The versatility of the pyrimidine N-oxide scaffold continues to inspire the design and synthesis of novel therapeutic agents. smolecule.comignited.in

Synthetic Methodologies and Reaction Pathways

Formation of Co-crystals and Conjugates

The molecular structure of 2,6-diamino-4-chloropyrimidine 1-oxide, with its hydrogen bond donors (amino groups) and acceptors (N-oxide, ring nitrogens), makes it a candidate for the formation of co-crystals and conjugates. These modifications are primarily explored to alter the physicochemical properties of the parent molecule, often for pharmaceutical applications.

Co-crystal Formation

Currently, there is a lack of published research specifically detailing the formation of co-crystals with this compound. However, studies on the parent molecule, 2,6-diamino-4-chloropyrimidine, demonstrate its capability to form co-crystals. For instance, a 2:1 co-crystal of 2,6-diamino-4-chloropyrimidine with succinic acid has been synthesized and characterized. In this structure, the pyrimidine (B1678525) and succinic acid molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds. The pyrimidine molecules themselves are connected through pairwise N—H⋯N hydrogen bonds. This indicates the potential of the pyrimidine core to participate in the supramolecular synthons typically required for co-crystal engineering. Further research is needed to determine if the 1-oxide derivative forms co-crystals under similar conditions.

Conjugate Formation

The formation of conjugates from this compound is a well-established synthetic route, most notably for the production of the vasodilator drug Minoxidil (B1677147) and related compounds. This process involves a nucleophilic aromatic substitution reaction, where the chlorine atom at the 4-position of the pyrimidine ring is displaced by a nucleophile.

The most prominent example is the reaction with piperidine (B6355638) to form Minoxidil (2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide). tubitak.gov.tr This reaction is a key step in many patented and industrial syntheses of the drug. questjournals.orggoogle.comgoogle.com The general reaction involves heating this compound with an excess of piperidine. google.com The excess piperidine can serve as both the reactant and the solvent. tubitak.gov.tr

Similarly, other cyclic amines can be used to create different conjugates. For example, reaction with pyrrolidine (B122466) yields Kopyrrol, another therapeutically active derivative. questjournals.org The general scheme for this conjugation is a versatile method for creating a library of pyrimidine N-oxide derivatives.

Several synthetic methodologies have been developed to optimize the formation of these conjugates, focusing on yield, purity, and industrial scalability. questjournals.orggoogle.com These methods vary in their choice of solvent, reaction temperature, and catalysts.

Interactive Data Table: Synthesis of Minoxidil and Analogs

| Product | Nucleophile | Reactants | Solvent(s) | Conditions | Yield | Reference(s) |

| Minoxidil | Piperidine | This compound, Piperidine | Piperidine (neat) | Reflux (106 °C) for 2 hours | 80% | tubitak.gov.tr |

| Minoxidil | Piperidine | This compound, Piperidine | None specified | Reflux for 3 hours | Not specified | google.com |

| Minoxidil | Piperidine | This compound, Piperidine, Potassium carbonate | Acetone | Reflux (55-60 °C) for 10 hours | High | questjournals.orggoogle.com |

| Minoxidil | Piperidine | This compound, Piperidine | Isopropanol (B130326)/Water | Reflux for 1 hour for purification | 86.2% (recrystallization) | chemicalbook.com |

| Kopyrrol | Pyrrolidine | This compound, Pyrrolidine | Acetone | Condensation in the presence of Potassium carbonate | High | questjournals.org |

| Kopexil | Hydrogenolysis | This compound, H₂, 10% Pd/C | Methanol (B129727) | Hydrogen atmosphere for 8-10 hours | High | questjournals.org |

Detailed research findings indicate that the reaction conditions can be fine-tuned to achieve high yields and purity. For instance, one process describes refluxing this compound with piperidine for four hours, followed by crystallization to yield a crude product with 97.39% purity. chemicalbook.com Subsequent recrystallization from isopropanol and water can increase the purity to 100%. chemicalbook.com Another approach uses potassium carbonate as a base in acetone, refluxing for 10 hours. google.com The synthesis can also be promoted by using specific catalysts for the initial N-oxidation step, which then leads into the conjugation reaction. tubitak.gov.trquestjournals.orgresearchgate.net For example, the use of nanospinel ferrites as catalysts for the N-oxidation provides the starting material for the subsequent nucleophilic substitution with piperidine. tubitak.gov.trresearchgate.net

The formation of a sulfate (B86663) salt of Minoxidil, 2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate, is another form of conjugation that enhances the solubility and stability of the compound.

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups. Certificates of Analysis for commercially available reference standards confirm that the structures are verified using these methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm its structure.

¹H NMR: In a typical ¹H NMR spectrum, the protons in the molecule will produce signals with characteristic chemical shifts, integration values, and splitting patterns. For this compound, one would expect to observe distinct signals for the amino (-NH₂) protons and the lone aromatic proton on the pyrimidine ring. The exact position of these signals is influenced by the solvent used and the electronic environment created by the chloro, amino, and N-oxide groups.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the pyrimidine ring will resonate at a specific chemical shift. The carbons bonded to electronegative atoms like chlorine and nitrogen are expected to appear at lower fields (higher ppm values).

| Analysis | Solvent | Observed Data Summary |

| ¹H NMR | DMSO-d₆ | Conforms to the expected structure. |

| ¹³C NMR | DMSO-d₆ | Conforms to the expected structure. |

This table summarizes the application of NMR spectroscopy in the analysis of the compound as confirmed by quality assurance documentation.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. The N-oxide group, amino groups, and the chlorinated pyrimidine ring all have distinct vibrational modes. For instance, the stretching vibrations of the N-H bonds in the amino groups and the C=N and C=C bonds within the pyrimidine ring are readily identifiable.

| Functional Group | Expected Vibrational Mode | Characteristic Wavenumber (cm⁻¹) Range |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Amino (N-H) | Bending | 1590 - 1650 |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1400 - 1600 |

| N-Oxide (N-O) | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

This table presents the expected characteristic FT-IR absorption bands for the functional groups within the compound.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular weight of this compound is 160.56 g/mol . nih.gov Mass spectral analysis would confirm this molecular weight and show a characteristic isotopic pattern due to the presence of a chlorine atom.

| Technique | Parameter | Value |

| Mass Spectrometry | Molecular Weight | 160.56 g/mol |

| Mass Spectrometry | Molecular Formula | C₄H₅ClN₄O |

This table summarizes the fundamental molecular data confirmed by mass spectrometry.

Crystallographic Studies

While spectroscopic methods reveal connectivity and functional groups, crystallographic studies provide a definitive three-dimensional map of the molecule and how its molecules arrange themselves in a solid state.

For example, a co-crystal formed with benzoic acid crystallizes in a monoclinic system with the space group P21/c. mdpi.com The analysis of these co-crystals is crucial for understanding the non-covalent interactions that the compound can form, which is vital for fields like crystal engineering and pharmaceutical formulation.

| Co-former | Crystal System | Space Group | Unit Cell Parameters |

| Benzoic Acid Derivative | Monoclinic | P21/c | a = 8.7817 Å, b = 5.7032 Å, c = 24.026 Å, β = 95.493° |

This table displays crystallographic data obtained from a co-crystal of this compound.

A key focus of crystallographic studies on this compound is the analysis of its intermolecular interactions, particularly hydrogen bonding. rsc.org The presence of multiple hydrogen bond donors (the amino groups) and acceptors (the N-oxide oxygen and the ring nitrogen atoms) allows for the formation of robust and predictable hydrogen-bonded networks. rsc.orgnih.gov

In a 2:1 co-crystal with succinic acid, the components are linked by a network of hydrogen bonds. Pairwise O—H⋯N and N—H⋯O hydrogen bonds connect the pyrimidine and succinic acid molecules, creating what is known in crystallography as an R₂²(8) graph set motif. Furthermore, the pyrimidine molecules themselves are linked by pairs of N—H⋯N hydrogen bonds, which also form R₂²(8) loops. This intricate network of hydrogen bonds organizes the molecules into corrugated sheets within the crystal lattice. This detailed understanding of hydrogen bonding is critical for designing new multi-component crystalline materials with tailored properties.

Single Crystal X-ray Diffraction (SCXRD)

Molecular Packing and Crystal Stability

Crystallographic studies are essential to understanding the three-dimensional arrangement of molecules in a solid state. This analysis reveals crucial details about intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's physical properties, including its stability and solubility. The presence of the N-oxide functional group in this compound is expected to alter its electronic distribution and hydrogen bonding capabilities compared to its parent compound. This, in turn, would lead to a unique molecular packing arrangement and crystal lattice.

Without experimental data from techniques like X-ray crystallography, a definitive description of the molecular packing, including parameters such as unit cell dimensions, space group, and the specific network of intermolecular interactions for this compound, cannot be provided. Such studies would be necessary to generate the data tables and detailed research findings requested.

Current Research Landscape and Future Directions for 2,6 Diamino 4 Chloropyrimidine 1 Oxide

Established Synthetic Routes for this compound

The principal method for preparing this compound is through the direct oxidation of 2,6-diamino-4-chloropyrimidine. biosynth.com This transformation targets one of the nitrogen atoms in the pyrimidine ring, introducing an oxide group to form the desired N-oxide. The selection of the oxidant and catalyst is crucial for achieving high yields and purity, with several effective methods being documented in scientific literature and patents. questjournals.orggoogle.com

The oxidation of the precursor 2,6-diamino-4-chloropyrimidine (also referred to as 6-chloropyrimidine-2,4-diamine or 4-chloro-2,6-diaminopyrimidine (B16297) in various sources) is the foundational step for producing the N-oxide derivative. questjournals.orgsigmaaldrich.comnih.gov This process has been achieved using various oxidizing agents, including peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), magnesium monoperphthalate (MMPP), and different hydrogen peroxide systems. questjournals.org The efficiency of these methods can vary based on factors like reaction time, temperature, and the need for expensive or hazardous reagents. questjournals.org

The use of m-Chloroperoxybenzoic acid (mCPBA) is a well-documented method for the N-oxidation of pyrimidine derivatives. questjournals.orgscienceinfo.comorganic-chemistry.org In a typical procedure, 2,6-diamino-4-chloropyrimidine is dissolved in a suitable solvent like hot 3A alcohol. After cooling the solution, mCPBA is added, and the mixture is maintained at a low temperature (0°-10° C) for several hours. The resulting solid is then treated with a base, such as sodium hydroxide, to yield the crude product, which can be further purified by extraction with a solvent like boiling acetonitrile. This method, while effective, is one of several available routes for this specific oxidation. questjournals.orggoogle.com

Table 1: mCPBA Oxidation of 2,6-Diamino-4-chloropyrimidine

| Reactant | Oxidant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,6-Diamino-4-chloropyrimidine (0.15 mole) | m-Chloroperoxybenzoic acid (0.24 mole) | 3A alcohol | 0°-10° C | 4 hours | 44.7% |

Data sourced from a detailed synthetic procedure.

Hydrogen peroxide (H₂O₂) serves as another key oxidant for the synthesis of this compound. google.com To enhance its efficacy and selectivity, H₂O₂ is often used in conjunction with a catalyst. This approach is considered advantageous for industrial-scale production as it can avoid more expensive or hazardous reagents. questjournals.org

####### 2.1.1.2.1. Cobalt Ferrite-Catalyzed Oxidation with Hydrogen Peroxide

A promoted synthesis method utilizes cobalt ferrite (B1171679) (CoFe₂O₄) magnetic nanoparticles as a heterogeneous, reusable catalyst. In this process, the N-oxidation of 6-chloro-2,4-diaminopyrimidine is carried out using 30% hydrogen peroxide in the presence of a catalytic amount of CoFe₂O₄ in ethanol. The reaction proceeds under reflux conditions and is notable for its high efficiency, achieving a high yield in a relatively short time. researchgate.net

Table 2: Cobalt Ferrite-Catalyzed H₂O₂ Oxidation

| Reactant | Oxidant | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|---|

| 6-chloro-2,4-diaminopyrimidine | Hydrogen Peroxide (30%) | CoFe₂O₄ (5 mol%) | Ethanol | 60 min | 95% |

Data sourced from a study on promoted synthesis using magnetic nanoparticles. researchgate.net

####### 2.1.1.2.2. Sodium Tungstate (B81510) Catalyzed Oxidation with Hydrogen Peroxide

A novel and industrially scalable methodology involves the use of sodium tungstate (Na₂WO₄) as a catalyst for the oxidation with hydrogen peroxide. questjournals.org Sodium tungstate is known to be an effective and mild catalyst for various oxidation reactions. sbq.org.brresearchgate.netrsc.org In this synthesis, 6-chloropyrimidine-2,4-diamine is reacted with hydrogen peroxide in methanol (B129727) with a catalytic amount of sodium tungstate under reflux conditions. This process is highlighted for its high yield and suitability for large-scale production, offering an economical and practical alternative to other methods. questjournals.org

Table 3: Sodium Tungstate-Catalyzed H₂O₂ Oxidation

| Reactant | Oxidant | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 6-chloropyrimidine-2,4-diamine | Hydrogen Peroxide | Sodium Tungstate | Methanol | 92% |

Data sourced from a study developing a novel methodology for N-oxidation. questjournals.org

The oxidation of 6-chloro-2,4-diaminopyrimidine can also be effectively carried out using monoperphthalic acid magnesium salt (MMPP). questjournals.org In this process, the pyrimidine precursor is reacted with MMPP in a lower alkanol solvent, such as methanol or ethanol. The reaction is typically conducted at a temperature ranging from room temperature to the solvent's boiling point, with a preferred range of 30-40° C. googleapis.com This method produces 2,6-diamino-4-chloro-pyrimidine N-oxide with a good yield. google.comgoogleapis.com

Table 4: Monoperphthalic Acid Magnesium Salt Oxidation

| Reactant | Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 6-chloro-2,4-diaminopyrimidine | Monoperphthalic acid magnesium salt | Ethanol | 30-40° C | 66.9% |

Data sourced from a patent describing the preparation process. google.comgoogleapis.com

Hydrogen Peroxide Oxidation, including Catalyzed Systems

Multi-step Synthetic Approaches

A prevalent and industrially significant route to this compound involves a two-stage process: the chlorination of a hydroxypyrimidine precursor followed by the N-oxidation of the resulting chloro-derivative. questjournals.orggoogle.com

The process begins with 2,6-diamino-4-hydroxypyrimidine, which is synthesized by the condensation of ethyl cyanoacetate (B8463686) with guanidine. google.com This hydroxypyrimidine is then treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, yielding 2,6-diamino-4-chloropyrimidine. questjournals.orggoogle.com This chlorination reaction is a critical step, often carried out at elevated temperatures. google.com The excess phosphorus oxychloride is typically removed by distillation before the product is isolated. google.com A patented method describes quenching the reaction with an alcohol, such as ethanol, followed by dispersion in an organic solvent to precipitate the product as its hydrochloride salt, which is then neutralized to give the final product with high yield and purity. google.comresearchgate.net

Table 1: Phosphorus Oxychloride-Mediated Chlorination of 2,6-Diamino-4-hydroxypyrimidine

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Diamino-4-hydroxypyrimidine | POCl₃ | Raise temperature to 100-105 °C, maintain for 8 hours. | 2,6-Diamino-4-chloropyrimidine | 80% | questjournals.org |

| 2,6-Diamino-4-hydroxypyrimidine | POCl₃ | Raise temperature to 105 °C, stir for 6 hours. Quench with ethanol, disperse with ethyl acetate. | 2,6-Diamino-4-chloropyrimidine | 82% | google.comresearchgate.net |

The second stage is the N-oxidation of the intermediate 2,6-diamino-4-chloropyrimidine. This transformation is crucial for the compound's subsequent reactivity and biological activity. Various oxidizing agents and catalytic systems have been developed for this step. An efficient method employs hydrogen peroxide as the oxidant in the presence of a sodium tungstate catalyst. questjournals.org This reaction proceeds under reflux conditions in methanol and is noted for its suitability for large-scale industrial production. questjournals.org Another approach utilizes a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst with hydrogen peroxide in ethanol, achieving a high yield in a short reaction time. biosynth.com Oxidation can also be accomplished using monoperphthalic acid magnesium salt in a lower alkanol solution, such as methanol or ethanol. google.com

Table 2: N-Oxidation of 2,6-Diamino-4-chloropyrimidine

| Reactant | Oxidizing System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Diamino-4-chloropyrimidine | H₂O₂ / Sodium Tungstate | Methanol, Reflux | This compound | 92% | questjournals.org |

| 2,6-Diamino-4-chloropyrimidine | H₂O₂ / CoFe₂O₄ nanocatalyst | Ethanol, Reflux, 60 min | This compound | 95% | biosynth.com |

| 2,6-Diamino-4-chloropyrimidine | Monoperphthalic acid magnesium salt | Methanol, 30-40 °C | This compound | 66.9% | google.com |

The synthesis of this compound directly from barbituric acid or its derivatives is not a commonly reported pathway in the reviewed scientific literature. The primary synthetic routes originate from acyclic precursors like ethyl cyanoacetate and guanidine, which first form the 2,6-diamino-4-hydroxypyrimidine core. questjournals.orggoogle.com

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is characterized by the reactivity of its N-oxide group and the chloro substituent on the pyrimidine ring.

Oxidation Reactions

While this compound is the product of an oxidation reaction, it can undergo further oxidation under specific conditions. For instance, it can be treated with meta-chloroperoxybenzoic acid (mCPBA) to form a crystalline hydroperoxide derivative. This reaction highlights the ability of the N-oxide to influence subsequent chemical transformations.

Reduction Reactions

The N-oxide functional group can be removed through reduction reactions. Hydrogenation is a reported method to reduce the N-oxide, converting the compound into its corresponding deoxygenated pyrimidine derivative. questjournals.org This reaction is employed in the synthesis of Kopexil, where this compound is subjected to hydrogenation. questjournals.org

Nucleophilic Substitution Reactions

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic substitution. This reactivity is the cornerstone of its use as a synthetic intermediate, most notably in the production of Minoxidil. questjournals.orggoogle.com In this synthesis, this compound is reacted with an excess of piperidine (B6355638), which acts as the nucleophile, displacing the chloride ion. google.com The reaction is typically carried out at reflux temperature for several hours. google.com Similarly, reaction with other nucleophilic amines, such as pyrrolidine (B122466), leads to different substituted pyrimidine N-oxides like Kopyrrol. questjournals.org

Table 3: Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Piperidine | Reflux, 3 hours | Minoxidil (2,4-Diamino-6-(1-piperidinyl)-pyrimidine N-oxide) | google.com |

| This compound | Pyrrolidine | Acetone, K₂CO₃ | Kopyrrol | questjournals.org |

Computational and Theoretical Chemistry Studies

Quantum Computational Investigations

Quantum computational methods are instrumental in providing insights into the molecular-level characteristics of chemical compounds. For 2,6-diamino-4-chloropyrimidine 1-oxide, these investigations would typically involve a combination of theories to model its behavior accurately.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for this compound would provide fundamental information about its geometry, stability, and electronic properties.

Optimized Geometries and Electronic Structure Analysis

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The pyrimidine (B1678525) ring is expected to be nearly planar, with the amino groups and the N-oxide oxygen atom also lying in or close to this plane.

The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the effects of the electron-donating amino groups, the electron-withdrawing chloro group, and the polar N-oxide functionality.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C4-Cl Bond Length (Å) | 1.75 |

| N1-O Bond Length (Å) | 1.28 |

| C2-N(amino) Bond Length (Å) | 1.36 |

| C6-N(amino) Bond Length (Å) | 1.36 |

| C4-C5-C6 Bond Angle (°) | 118.5 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific published computational data for this molecule is unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. For this compound, the electron-donating amino groups would be expected to raise the energy of the HOMO, while the electron-withdrawing chloro and N-oxide groups would lower the energy of the LUMO, likely resulting in a moderately sized HOMO-LUMO gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific published computational data for this molecule is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the N-oxide oxygen and the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons. The regions around the hydrogen atoms of the amino groups would exhibit positive potential. This information is critical for understanding potential hydrogen bonding sites and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer and delocalization of electron density within the molecule. NBO analysis can quantify the stabilization energies associated with intramolecular interactions, such as hyperconjugation between filled and empty orbitals.

Thermodynamic Property Calculations

Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. These properties are essential for understanding the stability of the molecule and its behavior under different temperature and pressure conditions.

Table 3: Predicted Thermodynamic Properties of this compound at 298.15 K (Illustrative)

| Property | Predicted Value |

|---|---|

| Enthalpy (kcal/mol) | 35.8 |

| Entropy (cal/mol·K) | 85.2 |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific published computational data for this molecule is unavailable.

Molecular Modeling and Simulation

Molecular Docking Studies with Biological Targets

No molecular docking studies investigating the binding interactions of this compound with specific biological targets have been identified in the reviewed literature. Such studies would be instrumental in predicting the binding affinity and mode of interaction of the compound with proteins, enzymes, or nucleic acids, thereby helping to elucidate its potential pharmacological mechanisms.

Molecular Dynamics Simulations

There are no available records of molecular dynamics simulations being performed on this compound. These simulations are crucial for understanding the dynamic behavior of a molecule over time when interacting with a biological target or solvent, providing insights into the stability of ligand-receptor complexes and conformational changes.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Analysis and Drug-likeness Prediction

A specific in silico analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness prediction for this compound has not been reported in the scientific literature. These computational predictions are vital in early-stage drug discovery to assess the pharmacokinetic profile and potential of a compound to be developed into an effective drug.

Pharmacological and Biological Activity Research

Role as an Impurity and Metabolite in Minoxidil (B1677147) Studies

2,6-Diamino-4-chloropyrimidine 1-oxide is a well-documented impurity found in the synthesis of Minoxidil, a widely used medication for hypertension and alopecia. chemicalbook.compharmaffiliates.com It is specifically designated as Minoxidil EP Impurity A. simsonpharma.comnaarini.com The compound serves as a key intermediate in the production of Minoxidil. questjournals.orggoogle.com The synthesis involves the N-oxidation of 2,4-Diamino-6-chloropyrimidine, which can be achieved using various oxidizing agents like hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. questjournals.org This resulting N-oxide is then typically reacted with piperidine (B6355638) to form Minoxidil. questjournals.orggoogle.com

While this compound is a known impurity in Minoxidil preparations, detailed public research on its specific influence on the efficacy and safety profile of the final drug product is not extensively available. The focus of pharmacological studies has been on Minoxidil itself, which is a prodrug converted to its active form, minoxidil sulfate (B86663), by the sulfotransferase enzyme. nih.govresearchgate.net The biological activity of Minoxidil is primarily attributed to this metabolite, which acts as a potassium channel opener, leading to vasodilation and stimulation of hair growth. researchgate.net

Antitumor/Anticancer Activity Research

Research has indicated the potential of this compound and its derivatives as antitumor agents. guidechem.com Studies suggest that these compounds may inhibit the growth of certain cancer cells. guidechem.com The broader class of pyrimidine (B1678525) derivatives is a significant area of interest in the development of anticancer drugs. researchgate.net

The proposed mechanism of action for the antitumor effects of pyrimidine derivatives often involves the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme in the synthesis of DNA and cellular proliferation. By inhibiting this enzyme, such compounds can interfere with the growth of rapidly dividing cancer cells. The synthesis of related pyrimidine derivatives, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has yielded potent inhibitors of mammalian DHFR with significant activity against certain types of carcinosarcomas in animal models. nih.gov

The development of novel anticancer agents often involves the chemical modification of existing scaffolds. In this context, a variety of 1,4-dihydropyridine (B1200194) derivatives, including those with nitro-functionalized phenyl rings, have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines, such as cervical, lung, and pancreatic cancer. This highlights the ongoing exploration of different chemical moieties to enhance the anticancer properties of heterocyclic compounds.

Antimicrobial Activity Research

Derivatives of 2,6-Diamino-4-chloropyrimidine have demonstrated notable antimicrobial properties. guidechem.com Research has explored their effectiveness against a range of microbes, indicating their potential for development as therapeutic agents. guidechem.com

Studies have shown that pyrimidine derivatives possess antibacterial activity. guidechem.com For instance, the related compound 6-Chloro-2,4-diamino pyrimidine was screened for its activity against various bacterial species, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.netresearchgate.net Furthermore, research into nanomaterials has shown that modifying gold nanoparticles with a similar compound, 4,6-diamino-2-pyrimidinethiol, can activate a potent antibacterial effect, particularly against Gram-positive bacteria. nih.gov The mechanism for some pyrimidine derivatives is believed to be the inhibition of the enzyme dihydrofolate reductase, which is essential for bacterial DNA synthesis.

Below is a summary of the antibacterial activity of a related pyrimidine derivative against various bacterial strains.

| Bacterial Strain | Activity |

| Staphylococcus aureus | Screened |

| Escherichia coli | Screened |

| Bacillus cereus | Screened |

| Streptococcus spp. | Screened |

| Klebsiella spp. | Screened |

| Salmonella spp. | Screened |

| Data based on studies of the related compound 6-Chloro-2,4-diamino pyrimidine. researchgate.netresearchgate.net |

Antifungal Activity

Research into the direct antifungal properties of this compound is not extensively detailed in available literature. However, studies on its precursor, 6-Chloro-2,4-diamino pyrimidine, provide insight into the potential of this chemical scaffold. The precursor compound was screened for its fungicidal activity against several species, including Aspergillus multi, Aspergillus niger, and Candida albicans, using the well diffusion method. researchgate.net Pyrimidine derivatives, as a class, are recognized for their broad spectrum of biological activities, which includes antifungal action. researchgate.net This suggests that the core pyrimidine structure is a promising moiety for the development of new antifungal agents. researchgate.net

Activity against Mycobacteria (e.g., Mtb)

The potential of pyrimidine derivatives as antimycobacterial agents has been a subject of significant investigation. Research has shown that synthetic derivatives based on the this compound core structure demonstrated noteworthy activity against Mycobacterium tuberculosis (Mtb). Certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL, highlighting their potential for development into new treatments for tuberculosis.

Studies on other pyrimidine compounds further support the viability of this chemical class against mycobacteria. For instance, different pyrimidine derivatives have been evaluated for their effects against both M. tuberculosis and Mycobacterium avium. nih.gov While some compounds showed modest activity on their own, their efficacy was significantly enhanced when used in combination with first-line anti-TB drugs like isoniazid (B1672263) and rifampicin, demonstrating synergistic interactions. nih.gov This combinatorial approach could be crucial in developing more effective anti-TB therapies. nih.gov

Table 1: Antimycobacterial Activity of Related Pyrimidine Derivatives

| Compound/Derivative | Target Organism | Activity Noted | Source |

|---|---|---|---|

| Derivatives of this compound | Mycobacterium tuberculosis | MIC as low as 6.25 μg/mL | |

| 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine | M. tuberculosis & M. avium | Modest activity alone; synergistic with isoniazid/rifampicin | nih.gov |

Antiviral Activity Research

The structural framework of pyrimidines is integral to numerous compounds with established antiviral properties. researchgate.net While direct antiviral studies on this compound are limited, research on closely related derivatives showcases the potential of this chemical family in combating viral infections.

Inhibition of RNA Viruses

The fight against RNA viruses has led researchers to explore various chemical inhibitors. In one study, derivatives of 2-amino-4-chloro-pyrimidine were investigated for their potential to inhibit the main protease (3CLpro) of SARS-CoV-2, a key enzyme for viral replication. nih.gov Through in-silico molecular docking studies, these derivatives showed a strong affinity for the enzyme's active site. nih.gov One particular derivative, 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine, exhibited the highest binding energy score of -8.12 kcal/mol, suggesting it could be a promising candidate for further development as an antiviral agent against SARS-CoV-2. nih.gov

Further research into other alphaviruses, such as Chikungunya (CHIKV) and Ross River (RRV), identified a 2,4-Diaminoquinazoline derivative as a potential small-molecule inhibitor. mdpi.com This highlights the broader applicability of pyrimidine-like structures in targeting a range of RNA viruses.

Activity against HIV-1 and HIV-2

The quest for novel anti-HIV agents has also included the exploration of pyrimidine derivatives. A study focused on 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) identified several compounds that significantly inhibited HIV-1 replication while maintaining a good safety profile. nih.gov Subsequent chiral separation revealed that the S enantiomer was responsible for the anti-HIV activity, leading to the identification of a potent new DHPM analog for further development. nih.gov

In a different line of research, prodrugs of (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (B94841) (DAPD), a dioxolane nucleoside, were synthesized to improve solubility and pharmacological properties. nih.gov Derivatives modified at the C6 position of the purine ring showed several-fold enhanced anti-HIV activity compared to the parent compound without increasing toxicity. nih.gov Specifically, the introduction of alkyl amino groups at the C6 position increased antiviral potency significantly. nih.gov

Table 2: Antiviral Activity of Related Pyrimidine Derivatives

| Compound Class/Derivative | Target Virus | Mechanism/Activity Noted | Source |

|---|---|---|---|

| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 (RNA Virus) | In-silico inhibition of main protease (3CLpro) | nih.gov |

| 2,4-Diaminoquinazoline derivative | Chikungunya & Ross River Viruses (RNA Viruses) | Small-molecule inhibitor | mdpi.com |

| 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) | HIV-1 | Inhibition of HIV-1 replication | nih.gov |

Anti-inflammatory Mechanism Research

Pyrimidine derivatives have been investigated for their role in modulating inflammatory pathways. Research on compounds structurally similar to this compound points towards a potential anti-inflammatory effect, particularly through the inhibition of nitric oxide production.

Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction can contribute to tissue damage. Studies have shown that treatment with 2,6-Diamino-4-chloropyrimidine significantly reduced the production of nitric oxide in macrophages, along with levels of pro-inflammatory cytokines. This suggests a potential therapeutic application for this compound in managing inflammatory diseases.

Further supporting this mechanism, a study involving a related compound, 2,4-diamino-6-hydroxy pyrimidine, demonstrated its ability to inhibit the formation of nitric oxide radicals. nih.gov In a model of NSAID-induced intestinal injury, where NO is implicated in the later pathogenic stages, pretreatment with this pyrimidine derivative prevented the development of ulcers. nih.gov These findings suggest that the inhibitory effect on nitric oxide production is a key aspect of the anti-inflammatory potential of this class of pyrimidines. nih.gov

Antihypertensive Activity

Research has indicated that this compound is recognized as an impurity of the antihypertensive agent Minoxidil. chemicalbook.com Its potential role in blood pressure reduction is therefore understood through the lens of Minoxidil's established pharmacological effects.

Vasodilatory Mechanisms via Prostaglandin (B15479496) Endoperoxide Synthesis

The primary mechanism behind the antihypertensive effect of structurally related compounds like Minoxidil is vasodilation, the widening of blood vessels, which leads to a decrease in systemic vascular resistance. mdpi.com While direct studies on this compound are limited, the vasodilatory action of Minoxidil is understood to involve the enhancement of prostaglandin endoperoxide synthesis. Prostaglandins are lipid compounds that have hormone-like effects, and their synthesis is a key pathway in regulating vascular tone. The increase in prostaglandin endoperoxide synthesis contributes to the relaxation of the smooth muscle walls of blood vessels, resulting in vasodilation and a subsequent lowering of blood pressure. Given that this compound is a closely related chemical entity, it is hypothesized to share or contribute to this mechanism of action, though direct evidence remains a subject for further investigation.

Antialopecia and Hair Growth Promotion Research

The investigation into this compound for hair loss treatment is intrinsically linked to its status as an impurity in Minoxidil, one of the most widely used topical treatments for androgenetic alopecia. chemicalbook.com The research into its hair growth-promoting effects mirrors the established mechanisms of Minoxidil and other similar pyrimidine oxide derivatives. A patent for substituted pyrimidine oxides suggests their utility in increasing the rate of hair growth and prolonging the anagen phase of the hair cycle. google.com

Enhancement of Follicular Blood Flow

A key proposed mechanism for hair growth promotion by pyrimidine oxide derivatives is the enhancement of blood flow to the hair follicles. Vasodilation of the blood vessels surrounding the hair follicles increases the supply of oxygen and essential nutrients. mdpi.com This improved microcirculation is believed to revitalize hair follicles, supporting healthier and more robust hair growth. While this mechanism is well-established for Minoxidil, direct studies quantifying the specific impact of this compound on follicular blood flow are not extensively documented.

Stimulation of Hair Follicles

Research on related compounds suggests a direct stimulatory effect on hair follicles, encouraging them to transition from a resting state (telogen phase) to a growth state (anagen phase). This is thought to be achieved through the opening of potassium channels in the cell membranes of hair follicles. This action helps to revitalize dormant follicles and initiate the production of new hair shafts. The stimulation of follicular activity is a cornerstone of the therapeutic approach to hair loss for compounds in this chemical family.

Extension of Anagen Phase

The anagen phase is the active growth period of the hair follicle. Studies on Minoxidil and its derivatives have shown that they can prolong this phase. amazonaws.com By extending the duration of active growth, the hair can grow longer and thicker before it enters the catagen (transitional) and telogen (resting) phases. A patent application covering substituted diamino pyrimidine oxides explicitly mentions the prolongation of the anagen phase as a key benefit for promoting hair growth. google.com This extension of the growth cycle contributes to a visible increase in hair density and coverage over time.

Precursor and Synthetic Intermediate Applications

Precursor for Anti-atherosclerotic Agents (e.g., Aronixil)

While specific research detailing the synthesis of Aronixil directly from 2,6-Diamino-4-chloropyrimidine 1-oxide is not extensively available in the provided search results, the structural similarities and the known reactivity of the precursor suggest its potential role in the synthesis of related anti-atherosclerotic agents. The pyrimidine (B1678525) N-oxide framework is a common feature in compounds designed to target cardiovascular diseases.

Precursor for Antifolate Drugs

The 2,4-diaminopyrimidine (B92962) structure is a key pharmacophore in a class of drugs known as antifolates. nih.gov These drugs work by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. While direct synthesis of established antifolate drugs from this compound is not explicitly detailed, research into novel antifolates has explored precursors based on 2,4-diaminopteridine. nih.gov These studies highlight the potential for developing new therapeutic agents by modifying the pyrimidine core, suggesting a possible application for this compound in this area of research. nih.gov

Intermediate in the Synthesis of Therapeutically Active Pyrimidine N-oxide Derivatives

One of the most well-documented applications of this compound is as a key intermediate in the synthesis of several therapeutically active pyrimidine N-oxide derivatives. questjournals.org The N-oxidation of 2,4-diamino-6-chloropyrimidine is a critical step in producing this intermediate, which is then converted into various final products. questjournals.org

This compound is a pivotal intermediate in the synthesis of Minoxidil (B1677147), a well-known medication. google.comtubitak.gov.tr The synthesis involves the N-oxidation of 2,4-diamino-6-chloropyrimidine to yield this compound. tubitak.gov.trresearchgate.net This intermediate is then reacted with piperidine (B6355638), leading to a nucleophilic substitution of the chlorine atom to form Minoxidil. tubitak.gov.trresearchgate.net Various methods have been developed to optimize this synthesis, including the use of different oxidizing agents and catalysts. questjournals.orgtubitak.gov.tr

Table 1: Synthesis of Minoxidil from this compound

| Reactant | Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-diamino-4-chloro-pyrimidine N-oxide | Piperidine | Piperidine (neat) | Boiling (106°C), 120 min | 80% | tubitak.gov.tr |

| 2,6-diamino-4-chloro-pyrimidine N-oxide | Piperidine | Acetone | Potassium carbonate, Reflux (55-60°C), 10 hours | High | google.com |

This table is interactive. Click on the headers to sort.

Following a similar synthetic pathway to Minoxidil, this compound is also a precursor for Kopyrrol. questjournals.org The synthesis involves the condensation of this compound with pyrrolidine (B122466). questjournals.org This reaction, analogous to the piperidine reaction for Minoxidil, results in the formation of Kopyrrol. questjournals.org

Kopexil is another derivative synthesized from the versatile this compound intermediate. questjournals.org The synthesis of Kopexil involves a hydrogenation reaction of the intermediate, followed by recrystallization to obtain the pure product. questjournals.org

Building Block for Other Heterocyclic Compounds

The reactivity of this compound makes it a valuable building block for the synthesis of a broader range of heterocyclic compounds. researchgate.net The presence of the chloro group allows for various nucleophilic substitution reactions, enabling the introduction of different functional groups and the construction of more complex molecular architectures. researchgate.net This versatility opens avenues for the discovery and development of new compounds with potential therapeutic applications.

Environmental and Safety Considerations in Research Contexts

Acute Aquatic Toxicity (e.g., Daphnia magna)

The assessment of a chemical's impact on aquatic ecosystems is a critical component of its environmental risk profile. For 2,6-Diamino-4-chloropyrimidine 1-oxide, data on its acute toxicity to aquatic invertebrates has been derived from a read-across approach using a structurally similar compound, 6-chloropyrimidine-2,4-diamine.

This method utilizes data from a structural analogue to predict the properties of the target compound, a scientifically accepted practice to reduce animal testing. The prediction was made using a Quantitative Structure-Activity Relationship (QSAR) model, specifically the ACD/Percepta model for acute aquatic toxicity in Daphnia magna. The result of this in silico analysis provides a key indicator of the compound's potential short-term effects on aquatic life.

The read-across from 6-chloropyrimidine-2,4-diamine predicts the 48-hour median lethal concentration (LC50) for Daphnia magna to be 13 mg/L for this compound. europa.eu The reliability of this prediction is considered moderate. europa.eu

Interactive Data Table: Acute Aquatic Toxicity of this compound

| Test Organism | Endpoint | Duration | Value | Data Source |

| Daphnia magna | LC50 | 48 hours | 13 mg/L | Read-across from 6-chloropyrimidine-2,4-diamine europa.eu |

Hazard Statement and Precautionary Statement Codes for Research Handling

In a research context, adherence to standardized hazard communication is paramount for ensuring the safety of laboratory personnel. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for this. The hazard (H) and precautionary (P) statements for this compound are detailed below.

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. nih.gov

Interactive Data Table: GHS Hazard and Precautionary Statements for this compound

| Code | Statement | Classification |

| Hazard Statements | ||

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) nih.gov |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) nih.gov |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) nih.gov |

| Precautionary Statements | ||

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevention nih.gov |

| P264 | Wash hands thoroughly after handling. | Prevention nih.gov |

| P271 | Use only outdoors or in a well-ventilated area. | Prevention nih.gov |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention nih.gov |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Response nih.gov |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Response |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response nih.gov |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | Response |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | Response |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | Response |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | Response |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Storage |

| P405 | Store locked up. | Storage |

| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal |

Q & A

Q. How to address contradictions in spectral data during purity assessment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.